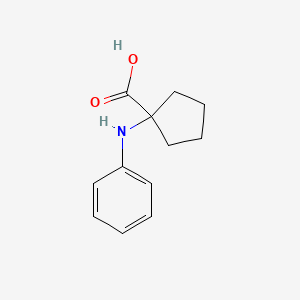

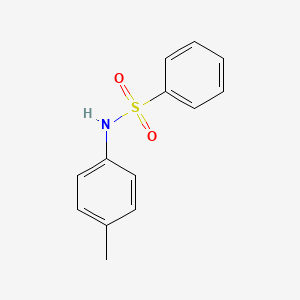

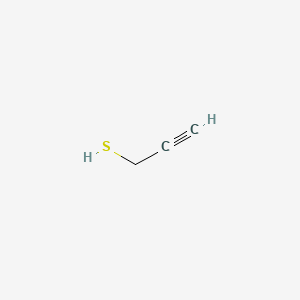

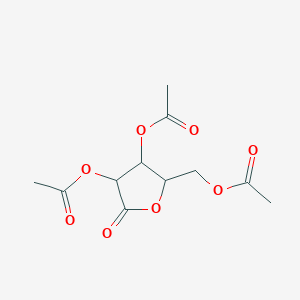

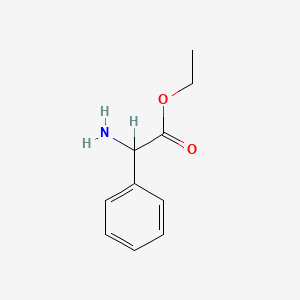

![molecular formula C29H24N4O8 B1604978 [5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate CAS No. 28998-36-9](/img/structure/B1604978.png)

[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

Vue d'ensemble

Description

“[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate” is a derivative compound of Methyl Formate . It is a reagent used in the synthesis of technetium complexes for functional imaging of MDR-P-glycoprotein .

Synthesis Analysis

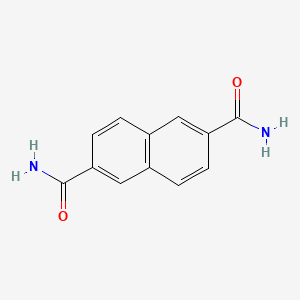

The synthesis of related compounds has been explored in various studies. For instance, imidazo[1,5-a]-1,3,5-triazine derivatives have been synthesized, which exhibited inhibitory effects on the replication of ortho- and paramyxoviruses.Molecular Structure Analysis

The molecular structure of related compounds has been studied. For example, the crystal structure of isobutyl 3-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl) propanoate, C10H16N4O3, has been reported .Chemical Reactions Analysis

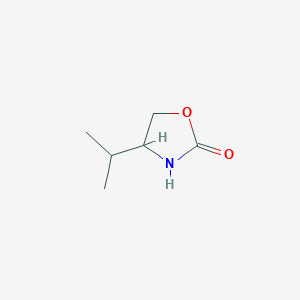

The chemical reactions of related compounds have been studied. For instance, the derivatives with N, N -diethylamino, morpholino, pyrrolidino, and piperidino substituents were also competent starting materials for this strategy and performed the corresponding products in 75–99% yields .Physical And Chemical Properties Analysis

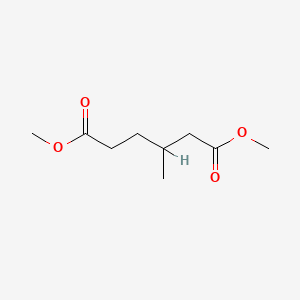

The physical and chemical properties of related compounds have been reported. For instance, 4-Amino-1-methyl 4-methylbenzoate has been reported to be soluble in Chloroform and Dichloromethane .Applications De Recherche Scientifique

Anti-Neoplastic Applications

This compound is an impurity of Decitabine , which is a potent inhibitor of DNA methylation . DNA methylation is a process by which methyl groups are added to the DNA molecule, modifying the function of the genes and affecting gene expression. Inhibitors of this process are often used in cancer treatment, particularly for hematological malignancies .

Synthesis of Technetium Complexes

The compound is a derivative of Methyl Formate , which is a reagent used in the synthesis of technetium complexes for functional imaging of MDR-P-glycoprotein . Technetium complexes are used in nuclear medicine for diagnostic imaging .

Inhibitors of Adenosine A2a Receptors

Compounds in this series are known to be inhibitors of adenosine A2a receptors . These receptors play a crucial role in the central nervous system and peripheral organs. Inhibitors of these receptors have potential therapeutic applications in Parkinson’s disease, pain, depression, and other conditions .

Antidepressants

Some compounds in this series are known to have antidepressant properties . They can potentially be used in the treatment of mood disorders .

Anti-Tumor Drugs

Compounds in this series have been found to have anti-tumor properties . They can potentially be used in the treatment of various types of cancer .

Herbicides

Some compounds in this series are known to have herbicidal properties . They can potentially be used in agriculture to control unwanted vegetation .

Antimicrobial Activity

1,3,5-triazine derivatives, which this compound is a part of, have been evaluated for their antimicrobial activity . They can potentially be used in the treatment of various bacterial and fungal infections .

Mécanisme D'action

The mechanism of action of related compounds has been studied. For instance, imidazo[1,5-a]-1,3,5-triazine derivatives exhibited inhibitory effects on the replication of ortho- and paramyxoviruses.

Propriétés

IUPAC Name |

[5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N4O8/c30-28-31-17-33(29(37)32-28)24-23(41-27(36)20-14-8-3-9-15-20)22(40-26(35)19-12-6-2-7-13-19)21(39-24)16-38-25(34)18-10-4-1-5-11-18/h1-15,17,21-24H,16H2,(H2,30,32,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEBCSNOBVAIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30315119 | |

| Record name | NSC291931 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate | |

CAS RN |

28998-36-9 | |

| Record name | NSC291931 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC291931 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidine](/img/structure/B1604899.png)

![1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene](/img/structure/B1604901.png)

![(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1604914.png)